Home > Products > Screening Compounds P143610 > 2-(4-{[(3-chloro-2-methylphenyl)amino]methyl}-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide
2-(4-{[(3-chloro-2-methylphenyl)amino]methyl}-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide -

2-(4-{[(3-chloro-2-methylphenyl)amino]methyl}-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide

Catalog Number: EVT-5085064
CAS Number:
Molecular Formula: C24H25ClN2O3
Molecular Weight: 424.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 2-(3-Methyl-2-oxoquinoxalin-1-yl)-N-(4-methylphenyl)acetamide []

Compound Description: This compound is a quinoxaline derivative characterized by a quinoxaline core structure with a 3-methyl and a 2-oxo substituent. This compound is known to form chains along the b-axis direction through hydrogen bonding between the amide functions. []

2. 4-Chloro-2{[(2-hydroxy-5-methylphenyl)amino]methyl}5-methylphenol []

Compound Description: This saliciline derivative displays a planar conformation. The molecule adopts an E configuration with respect to the C-N bonds, and its crystal packing is stabilized by weak O-H...O intermolecular interactions. []

3. 3-Amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide []

Compound Description: This compound is synthesized from 3-nitro-4-chlorobenzoic acid and 3-chloro-2-methylaniline through a three-step reaction. []

4. (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol []

Compound Description: This Schiff base compound forms an intramolecular hydrogen bond between the hydroxyl group and the imine nitrogen atom. Structurally, it features an E configuration around the C=N bond and exhibits a slight inclination between the 3-chlorobenzene and phenol rings. []

5. 2-Chloro-N-(3-methylphenyl)acetamide []

Compound Description: This acetanilide derivative prefers a syn conformation concerning the N-H bond and the meta-methyl group. The crystal structure reveals the asymmetric unit containing two molecules linked by dual intermolecular N—H⋯O hydrogen bonds. []

6. 2-{(E)-[(3-Chloro-4-methylphenyl)imino]methyl}-4-(trifluoromethoxy)phenol []

Compound Description: Similar to compound 4, this molecule is also a Schiff base featuring a 3-chloro-4-methylphenyl group attached to an imine. The structure exhibits a small dihedral angle between the benzene rings and an intramolecular hydrogen bond involving the hydroxy and imine groups. []

7. 2-[(E)-(5-Chloro-2-methylphenyl)iminomethyl]-4-methylphenol []

Compound Description: This Schiff base compound possesses a twisted conformation between its two benzene rings, characterized by a dihedral angle of 35.0 (3)°. An intramolecular O—H⋯N hydrogen bond further stabilizes its structure. []

8. 2-(4-amino-3-methylphenyl)benzothiazole (DF 203) []

Compound Description: This potent antitumor agent, belonging to the 2-(4-aminophenyl)benzothiazoles family, exhibits nanomolar activity against various human cancer cell lines, including breast, ovarian, lung, renal, and colon cancer. []

9. 2-Amino-4-chloro-6-[N-methyl-N-(4-methylphenyl)amino]pyrimidine []

Compound Description: This 2-aminopyrimidine derivative is characterized by its hydrogen bonding pattern. The molecules are linked together through N-H...N hydrogen bonds, forming a chain of edge-fused R(2)(2)(8) rings. []

10. N-(2,4-dichlorophenyl)-5-cyano-4-(2-furyl)-2-methyl-6-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]-amino}ethyl)sulfanyl]-1,4-dihydropyridin-3-carboxamide (12) []

Compound Description: This 1,4-dihydropyridine derivative, specifically compound 12 in the study, exhibits potent anti-inflammatory activity. It was found to be 1.09–1.81 times more effective than reference drugs in reducing acute formalin-induced paw edema in rats. []

11. N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide monohydrate []

Compound Description: The structure of this compound is characterized by a significant dihedral angle between the benzothiazole ring system and the methylphenyl ring. It forms a network of hydrogen bonds (O—H⋯N, O—H⋯O, N—H⋯O) involving the water molecule and weak intermolecular interactions. []

12. 2-Amino-4-chloro-5-formyl-6-[methyl(2-methylphenyl)amino]pyrimidine []

Compound Description: This pyrimidine derivative forms hydrogen-bonded sheets in its crystal structure. It is isostructural and nearly isomorphous to 2-amino-4-chloro-5-formyl-6-[(2-methoxyphenyl)methylamino]pyrimidine. []

13. 1-[N-Methyl-N-(Phenyl)amino]-3- (4-Methylphenyl)Thiourea []

Compound Description: This thiourea derivative exists as the thioamide tautomer in its solid state. Its molecular conformation resembles the letter "L", and it forms centrosymmetric eight-membered {⋯HNCS}2 synthons via intermolecular hydrogen bonding. []

14. N-(4-bromo-2-methylphenyl)butanamide []

Compound Description: This compound is a key intermediate in the synthesis of N-butyryl-4-amino-3-methyl-methyl benzoate. It's synthesized via the bromination of the reaction product obtained from o-toluidine and butyric acid chloride. []

15. 3-(4-Bromophenyl)-1-butyl-5-[1-(2-chloro-6-methylphenyl)-1H-tetrazol-5-yl]imidazolidine-2,4-dione []

Compound Description: This compound contains both a 2-chloro-6-methylphenyl group and a 4-bromophenyl group within its structure. The crystal structure reveals specific dihedral angles between different rings and a short Br⋯N contact. []

16. 3-({4-[(2-Methylbenzylidene)amino]-5-sulfanylidene-1H-1,2,4-triazol-3-yl}methyl)-1,3-benzoxazol-2(3H)-one []

Compound Description: This compound possesses a 2-methylphenyl group linked to an amino group, which is further attached to a triazole ring. Its crystal structure is stabilized by N—H⋯O hydrogen bonds and weak C—H⋯N interactions. []

17. 4-amino-5-chloro-2,3-dihydro benzofuran-7-carboxylic acid []

Compound Description: This compound is a key intermediate in the synthesis of Prucalopride, a drug used to treat chronic constipation. This compound is synthesized through a multi-step process that includes cyclization, chlorination, and hydrolysis reactions. []

18. 4-(4-methylpiperazin-1-ylmethyl)-n-[4-methyl-3(4-pyridin-3-yl)pyrimidin-2-yl-amino)phenyl]-benzamide [, ]

Compound Description: This compound acts as a PDGF receptor tyrosine kinase inhibitor and is studied for its potential in treating angiotensin II-induced diseases like hypertension. [, ]

19. 6-chloro 2(-ethylamino)-4-methyl-4-phenyl-[-4-14C]-4H,-3,1-benzoxazine (etifoxine) []

Compound Description: Etifoxine is an anxiolytic drug belonging to the benzoxazine class. The labeled version of etifoxine, synthesized using [14C] barium carbonate, aids in understanding its pharmacological properties and metabolic pathways. []

20. 1,2-Dihydro-2-(4-carboxylphenyl)-4-[4-(4-carboxyl- phenoxy)-3-methylphenyl]phthalazin-1-one (3) []

Compound Description: This compound serves as a novel monomer diacid in the synthesis of new aromatic polyamides. This diacid is synthesized through a multi-step process involving aromatic nucleophilic substitution and alkaline hydrolysis. []

21. N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-1,3-thiazole-5-carboxamide [, ]

Compound Description: This compound, and its metabolites, demonstrate potential in treating cancer and proliferative diseases. Specifically, it inhibits the activity of specific kinases involved in cell growth and division. [, ]

Properties

Product Name

2-(4-{[(3-chloro-2-methylphenyl)amino]methyl}-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide

IUPAC Name

2-[4-[(3-chloro-2-methylanilino)methyl]-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide

Molecular Formula

C24H25ClN2O3

Molecular Weight

424.9 g/mol

InChI

InChI=1S/C24H25ClN2O3/c1-16-7-10-19(11-8-16)27-24(28)15-30-22-12-9-18(13-23(22)29-3)14-26-21-6-4-5-20(25)17(21)2/h4-13,26H,14-15H2,1-3H3,(H,27,28)

InChI Key

JXXRCKDWTZFKNM-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)CNC3=C(C(=CC=C3)Cl)C)OC

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)CNC3=C(C(=CC=C3)Cl)C)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.